molecular formula C16H9N3O3 B2463895 (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile CAS No. 1339943-71-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B2463895
CAS No.: 1339943-71-3
M. Wt: 291.266
InChI Key: XEGLLDFKCXGJGX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is an organic compound that features a benzoxazole ring and a nitrophenyl group connected by a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.

    Nitration of the Phenyl Ring: The benzoxazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Propenenitrile Linkage: The final step involves the condensation of the nitrated benzoxazole with an appropriate aldehyde, such as 3-nitrobenzaldehyde, in the presence of a base like sodium hydroxide to form the propenenitrile linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Fluorescent Probes: The benzoxazole ring system can be used in the design of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its ability to interact with biological macromolecules.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may result in different reactivity and applications.

    (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the benzoxazole ring and the nitrophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGLLDFKCXGJGX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.